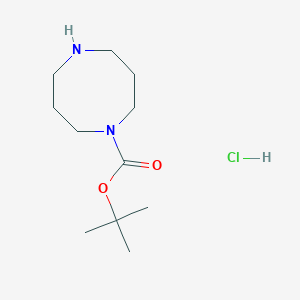
2-(3,4-Dimethoxyphenyl)-2-(pyrrolidin-1-yl)ethanamine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,4-Dimethoxyphenyl)-2-(pyrrolidin-1-yl)ethanamine dihydrochloride, commonly known as 2C-D, is a synthetic psychedelic drug of the phenethylamine and pyrrolidine chemical classes. It is a derivative of the popular psychedelic drug 2C-B and has similar effects to it. 2C-D is a potent and highly selective serotonin receptor agonist, which means that it activates the serotonin receptors in the brain. It has a wide range of effects, including visual and auditory distortions, altered perception of time, increased creativity, and increased sociability.
Applications De Recherche Scientifique
2C-D has been studied for its potential therapeutic applications, especially in the treatment of depression, anxiety, and post-traumatic stress disorder. It has also been studied for its potential to improve cognitive performance and to treat substance use disorders. In addition, 2C-D has been studied for its potential to be used as a psychedelic therapy agent.
Mécanisme D'action
2C-D works by activating serotonin receptors in the brain. It binds to the 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception. Activation of this receptor leads to the release of several neurotransmitters, including serotonin, dopamine, and norepinephrine, which can lead to the effects associated with 2C-D.
Biochemical and Physiological Effects
2C-D has a wide range of effects, including visual and auditory distortions, altered perception of time, increased creativity, and increased sociability. It also produces changes in heart rate, blood pressure, and body temperature. Additionally, 2C-D has been found to increase the release of the hormones oxytocin and prolactin, which are associated with feelings of bonding, trust, and empathy.
Avantages Et Limitations Des Expériences En Laboratoire
2C-D is relatively easy to synthesize in a laboratory setting, making it a useful research tool. It is also a highly selective serotonin receptor agonist, which means that it produces specific effects that are useful for studying serotonin-related disorders. However, 2C-D is a potent psychedelic drug, and caution should be taken when working with it in a laboratory setting.
Orientations Futures
Future research on 2C-D could focus on its potential therapeutic applications, especially in treating depression, anxiety, and post-traumatic stress disorder. It could also be studied for its potential to improve cognitive performance and to treat substance use disorders. Additionally, 2C-D could be studied for its potential to be used as a psychedelic therapy agent. Finally, further research could be done to better understand the biochemical and physiological effects of 2C-D and how these effects may be beneficial for certain medical conditions.
Méthodes De Synthèse
2C-D is synthesized from 2C-B by replacing the bromine atom with a chlorine atom. This can be done in a laboratory setting using a variety of methods. One method involves the reaction of 2C-B with hydrochloric acid in the presence of a catalyst, such as sodium hydroxide. Another method involves the reaction of 2C-B with sodium hypochlorite in the presence of a catalyst, such as sodium hydroxide.
Propriétés
IUPAC Name |
2-(3,4-dimethoxyphenyl)-2-pyrrolidin-1-ylethanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2.2ClH/c1-17-13-6-5-11(9-14(13)18-2)12(10-15)16-7-3-4-8-16;;/h5-6,9,12H,3-4,7-8,10,15H2,1-2H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXACRQSGDNMUAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(CN)N2CCCC2)OC.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-Dimethoxyphenyl)-2-(pyrrolidin-1-yl)ethanamine dihydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2645028.png)


![3-phenyl-N-[3-([1,2,4]triazolo[4,3-a]quinoxalin-4-yloxy)phenyl]propanamide](/img/structure/B2645033.png)
![2-(1H-benzo[d]imidazol-1-yl)-1-(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)ethanone](/img/structure/B2645034.png)
![1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-methyl-N-[(3-methyl-1,2-oxazol-5-yl)methyl]azetidin-3-amine](/img/structure/B2645035.png)



![N-[4-(difluoromethoxy)phenyl]-2-{[5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2645044.png)

![N-Methyl-N-[2-(2-nitrophenyl)ethyl]sulfamoyl fluoride](/img/structure/B2645048.png)
![2-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B2645049.png)
